Capsiamide-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

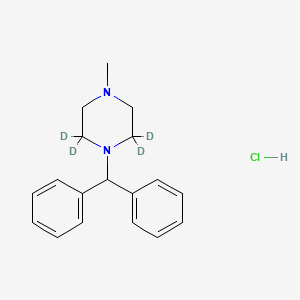

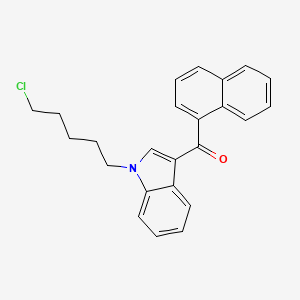

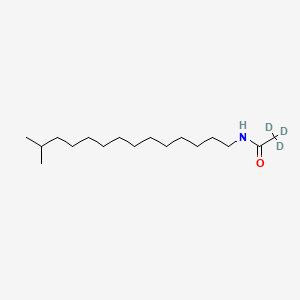

Capsiamide-d3 is a deuterium-labeled derivative of Capsiamide, a long-chain amide found in the essential oil of Capsicum (all hot pepper varieties). This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is a colorless to pale yellow solid that is soluble in organic solvents such as chloroform, dichloromethane, ether, and ethyl acetate .

作用機序

Target of Action

Capsiamide-d3 is a deuterium-labeled variant of Capsiamide It’s worth noting that the targets of a compound are determined by various factors such as the species, genotype, physiology, developmental stage, and environmental factors during growth .

Mode of Action

It’s known that capsiamide and its analogues, such as this compound, can interact with their targets in a way that triggers transcriptionally mediated metabolic reprogramming . This interaction can lead to changes in cellular functions and responses.

Biochemical Pathways

It’s known that the active form of vitamin d3, 1,25-dihydroxyvitamin d3, can trigger transcriptionally mediated metabolic reprogramming . This process involves the activation of both oxidative and glycolytic metabolic pathways .

Pharmacokinetics

It’s known that the adme properties of a compound play a crucial role in drug discovery and chemical safety assessment . These properties can significantly impact the bioavailability of a compound.

Result of Action

For instance, they can induce apoptotic cell death and inhibit cell proliferation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . For instance, the production of secondary metabolites like this compound can be influenced by environmental components such as local geo-climatic and seasonal changes, external conditions of temperature, light, humidity, and developmental processes .

生化学分析

Biochemical Properties

It is known that the deuterium labeling process can potentially affect the interactions of Capsiamide-d3 with enzymes, proteins, and other biomolecules .

Molecular Mechanism

The deuterium labeling process is known to potentially affect the binding interactions of this compound with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

Capsiamide-d3 can be synthesized through chemical synthesis or isotopic labeling methods. The synthetic route typically involves the incorporation of deuterium into the Capsiamide molecule. This can be achieved by using deuterated reagents or solvents during the synthesis process. Industrial production methods may involve large-scale chemical synthesis with stringent control over reaction conditions to ensure the incorporation of deuterium .

化学反応の分析

Capsiamide-d3 undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. .

科学的研究の応用

Capsiamide-d3 has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in quantitative analysis during drug development due to its stable isotopic labeling.

Biology: Employed in studies involving metabolic pathways and enzyme kinetics.

Medicine: Investigated for its potential effects on neurological diseases and its cytotoxic properties against cancer cells, particularly in breast cancer models.

Industry: Utilized in the development of new pharmaceuticals and in the study of pharmacokinetics and metabolic profiles of drugs

類似化合物との比較

Capsiamide-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

- Perphenazine-d8 dihydrochloride

- Doxepin-d3 hydrochloride

- Clemastine-d5 fumarate These compounds also incorporate stable isotopes of hydrogen, carbon, or other elements, and are used as tracers in drug development and other scientific research applications .

This compound’s uniqueness lies in its specific structure and the effects of deuterium substitution on its pharmacokinetic and metabolic profiles, making it a valuable tool in various fields of scientific research.

特性

IUPAC Name |

2,2,2-trideuterio-N-(13-methyltetradecyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO/c1-16(2)14-12-10-8-6-4-5-7-9-11-13-15-18-17(3)19/h16H,4-15H2,1-3H3,(H,18,19)/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLDBWWQKYLAHJ-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCNC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NCCCCCCCCCCCCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。